Linoleic Acid

Description

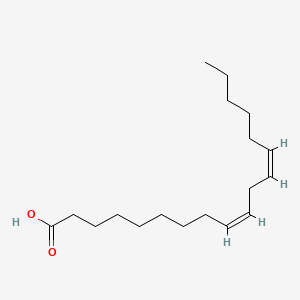

This compound is an octadecadienoic acid in which the two double bonds are at positions 9 and 12 and have Z (cis) stereochemistry. It has a role as a plant metabolite, a Daphnia galeata metabolite and an algal metabolite. It is an omega-6 fatty acid and an octadecadienoic acid. It is a conjugate acid of a linoleate.

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...this compound...

This compound has been reported in Calodendrum capense, Camellia sinensis, and other organisms with data available.

This compound is a polyunsaturated essential fatty acid found mostly in plant oils. It is used in the biosynthesis of prostaglandins and cell membranes.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

This compound is a doubly unsaturated fatty acid, also known as an omega-6 fatty acid, occurring widely in plant glycosides. In this particular polyunsaturated fatty acid (PUFA), the first double bond is located between the sixth and seventh carbon atom from the methyl end of the fatty acid (n-6). This compound is an essential fatty acid in human nutrition because it cannot be synthesized by humans. It is used in the biosynthesis of prostaglandins (via arachidonic acid) and cell membranes. (From Stedman, 26th ed).

A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unveiling of a Vital Nutrient: A Technical History of Linoleic Acid in Biochemistry

Abstract

Linoleic acid, an omega-6 polyunsaturated fatty acid, is a cornerstone of modern nutritional science and cellular biology. Its journey from a simple isolate of linseed oil to a molecule recognized as indispensable for human health is a story of shifting paradigms in biochemistry. This in-depth technical guide chronicles the discovery of this compound, the elucidation of its essential role in nutrition, and the evolution of our understanding of its complex metabolic functions. We will delve into the historical experimental methodologies that were pivotal in these discoveries, offering a perspective on the scientific integrity and logical progression of this field of research. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the foundational biochemistry of this essential fatty acid.

Early Encounters and Initial Characterization

The story of this compound begins in the mid-19th century, a period of burgeoning interest in the chemical composition of natural products. In 1844, F. Sacc, a chemist working in the esteemed laboratory of Justus von Liebig, first isolated a novel fatty acid from linseed oil.[1][2] The name "linoleic" was aptly derived from the Latin words linum (flax) and oleum (oil), reflecting its source.[1][2] For several decades, this compound remained a chemical curiosity. A significant step forward in its characterization came in 1886 when K. Peters determined that the molecule contained two double bonds, a key structural feature that would later be understood to be central to its biological activity.[1]

Table 1: Foundational Discoveries in the History of this compound

| Year | Scientist(s) | Discovery/Contribution | Significance |

| 1844 | F. Sacc | Isolated this compound from linseed oil.[1][2] | First identification of the molecule. |

| 1886 | K. Peters | Determined the presence of two double bonds in this compound.[1] | Key structural elucidation. |

| 1929 | George and Mildred Burr | Demonstrated that a fat-free diet induced a deficiency disease in rats.[3][4][5] | Challenged the prevailing view that dietary fats were only a source of energy. |

| 1930 | George and Mildred Burr | Showed that this compound could cure the deficiency disease, establishing it as an "essential fatty acid".[1][3][5] | Paradigm shift in nutritional science. |

| 1939 | T. P. Hilditch et al. | Determined the precise chemical structure of this compound.[1] | Provided the molecular basis for its function. |

| 1950 | R. A. Raphael and F. Sondheimer | First chemical synthesis of this compound.[1] | Enabled further research with pure, synthetic this compound. |

A Paradigm Shift: The Discovery of Essential Fatty Acids

For the early part of the 20th century, the scientific consensus was that dietary fats served merely as a source of calories and as carriers for fat-soluble vitamins.[2][3] The prevailing belief was that the body could synthesize all the fatty acids it needed from carbohydrates.[2][3] This long-held doctrine was overturned by the groundbreaking and meticulous research of George and Mildred Burr at the University of Minnesota.

In a series of seminal experiments published in 1929 and 1930, the Burrs demonstrated that rats fed a highly purified, fat-free diet developed a severe deficiency syndrome.[3][4][5] This condition was characterized by retarded growth, scaly skin, kidney lesions, and ultimately, death.[5] The Burrs systematically showed that this disease was not due to a lack of fat-soluble vitamins but rather to the absence of specific fatty acids in the diet.[5]

In their 1930 paper, they unequivocally demonstrated that the addition of small amounts of this compound to the deficient diet cured the symptoms and restored the animals to health.[3][5] This led them to coin the term "essential fatty acids," forever changing the landscape of nutritional biochemistry.[5][6] Their work established that this compound was a vital nutrient that the body could not synthesize and therefore had to be obtained from the diet.[3][4]

Experimental Protocol: The Burr and Burr Fat-Deficiency Diet

The experiments conducted by George and Mildred Burr were a testament to meticulous scientific rigor. Their findings were built upon a carefully designed and controlled dietary regimen.

Objective: To determine if the exclusion of fat from the diet of rats leads to a deficiency disease and to identify the curative factor.

Methodology:

-

Animal Model: Young albino rats were used as the experimental subjects.

-

Dietary Formulation:

-

A highly purified, fat-free diet was prepared. The primary components were:

-

Casein (protein): Purified to remove any residual lipids.

-

Sucrose (carbohydrate): Purified to eliminate contaminants.

-

Salt mixture: To provide essential minerals.

-

Vitamins: A concentrate of known fat-soluble (A, D, E) and water-soluble (B-complex) vitamins was included to rule out vitamin deficiencies.

-

-

-

Experimental Groups:

-

Control Group: Rats were fed the basal fat-free diet.

-

Treatment Groups: After the onset of deficiency symptoms in the control group, various supplements were added to the diets of different subgroups. These supplements included:

-

Saturated fatty acids (e.g., stearic acid, palmitic acid).

-

Unsaturated fatty acids, including this compound from sources like lard and linseed oil.

-

-

-

Observation and Analysis:

-

The rats were monitored for changes in weight, skin condition, and overall health.

-

Post-mortem examinations were conducted to assess organ damage.

-

Causality and Self-Validation:

-

The use of a highly purified diet was crucial to eliminate confounding variables from trace lipids in standard feed.

-

The inclusion of a comprehensive vitamin supplement demonstrated that the observed deficiency was not due to a lack of known vitamins.

-

The systematic testing of different fatty acid supplements allowed for the specific identification of this compound as the curative agent. The inability of saturated fatty acids to reverse the symptoms provided a clear distinction and validated the essentiality of the unsaturated fatty acid.

Elucidating the Biochemical Significance of this compound

Following the Burrs' discovery, the focus of research shifted to understanding the biochemical mechanisms underlying the essentiality of this compound. It became clear that its role extended far beyond preventing the overt symptoms of deficiency.

A Precursor to Arachidonic Acid and Eicosanoids

A pivotal breakthrough was the discovery that this compound is the metabolic precursor to arachidonic acid (AA), another crucial polyunsaturated fatty acid.[3] This conversion occurs through a series of elongation and desaturation reactions in the endoplasmic reticulum.[7] This metabolic cascade is of immense physiological importance because arachidonic acid is the primary substrate for the synthesis of a vast family of potent signaling molecules known as eicosanoids.[8][9] These include prostaglandins, thromboxanes, and leukotrienes, which are key regulators of inflammation, immunity, blood clotting, and smooth muscle contraction.[10][11][12]

The body's inability to synthesize this compound de novo means that the entire cascade leading to the production of these vital omega-6 eicosanoids is dependent on dietary intake of this compound.

Diagram: this compound Metabolism to Arachidonic Acid and Eicosanoids

Caption: The enzymatic conversion of dietary this compound to arachidonic acid and subsequently to various eicosanoids.

Historical Methods of this compound Isolation and Analysis

The journey to understanding this compound was intrinsically linked to the development of methods for its isolation and analysis. Early techniques were laborious and often yielded impure fractions.

Experimental Workflow: Early Isolation and Purification of this compound

The following workflow represents a synthesis of techniques used in the late 19th and early 20th centuries for the isolation of fatty acids from natural oils.

Objective: To isolate and purify this compound from a source oil such as linseed oil.

Methodology:

-

Saponification (Alkaline Hydrolysis):

-

The starting oil (triglycerides) is refluxed with an alcoholic solution of a strong base, typically potassium hydroxide (KOH). This breaks the ester bonds, yielding glycerol and a mixture of potassium salts of the fatty acids (soaps).

-

-

Removal of Unsaponifiable Matter:

-

The alcohol is partially removed by distillation. The resulting soap solution is diluted with water and extracted with a non-polar solvent like diethyl ether or petroleum ether. This step removes non-fatty acid components such as sterols and hydrocarbons.

-

-

Liberation of Free Fatty Acids:

-

The aqueous soap solution is acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid). This protonates the fatty acid salts, causing the free fatty acids to precipitate or form an oily layer.

-

-

Initial Separation by Low-Temperature Crystallization:

-

The mixed free fatty acids are dissolved in a solvent like acetone or methanol.

-

The solution is cooled to a low temperature (e.g., -20°C to -70°C). The more saturated fatty acids, having higher melting points, crystallize out of the solution and can be removed by filtration. The filtrate is enriched in polyunsaturated fatty acids like this compound. This step is often repeated at progressively lower temperatures to improve separation.

-

-

Further Purification by Fractional Distillation:

-

The enriched fatty acid fraction is converted to their methyl esters to increase their volatility.

-

The methyl esters are then separated by fractional distillation under reduced pressure (vacuum distillation). This technique separates the esters based on their boiling points, which are influenced by both chain length and degree of unsaturation.

-

Causality and Self-Validation:

-

Saponification was a necessary first step to break down the complex triglyceride structure into individual fatty acid units.

-

Low-temperature crystallization exploited the different physical properties (melting points) of saturated and unsaturated fatty acids for a crude but effective separation.

-

Fractional distillation of methyl esters provided a more refined separation based on volatility, allowing for the isolation of purer fractions of specific fatty acids. The conversion to methyl esters was critical as free fatty acids are generally not stable enough for high-temperature distillation.

Diagram: Historical Workflow for this compound Isolation

Caption: A simplified representation of the historical multi-step process for isolating this compound from natural oils.

The advent of gas-liquid chromatography (GLC) in the 1950s revolutionized fatty acid analysis, providing a rapid and highly sensitive method for separating and quantifying individual fatty acid methyl esters. This technique, along with other chromatographic and spectroscopic methods, has been instrumental in the detailed characterization of this compound metabolism and its role in health and disease.

Conclusion and Future Perspectives

The discovery of this compound and the elucidation of its essentiality represent a landmark achievement in the history of biochemistry and nutrition. From its initial isolation as a simple chemical entity to its current status as a key regulator of cellular signaling and inflammation, our understanding of this compound has evolved dramatically. The pioneering work of scientists like the Burrs, built upon the foundational chemical and analytical techniques of their time, laid the groundwork for our current understanding of lipid metabolism and its profound implications for human health.

For professionals in research and drug development, a deep appreciation of this history is not merely academic. It informs our understanding of the complex interplay between diet, metabolism, and disease. The metabolic pathways originating from this compound are central to numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. As we continue to explore the nuances of lipid signaling and its role in chronic diseases, the foundational knowledge gleaned from the historical study of this compound remains as relevant as ever.

References

-

Wikipedia. This compound. [Link]

-

Spector, A. A., & Kim, H. Y. (2015). Discovery of essential fatty acids. Journal of lipid research, 56(1), 11–21. [Link]

-

Wikipedia. Omega-3 fatty acid. [Link]

-

Spector, A. A., & Kim, H. Y. (2014). Discovery of essential fatty acids. Journal of Lipid Research, 56(1), 11-21. [Link]

-

Kresge, N., Simoni, R. D., & Hill, R. L. (2012). Essential Fatty Acids: The Work of George and Mildred Burr. Journal of Biological Chemistry, 287(42), 35491-35495. [Link]

-

National Center for Biotechnology Information. This compound (LA) metabolism. PubChem. [Link]

-

Bo, S., & Pisu, E. (2008). [The essential fatty acids omega-6 and omega-3: from their discovery to their use in therapy]. Giornale italiano di diabetologia e metabolismo, 28(1), 1-12. [Link]

-

News-Medical.Net. (2022). What is this compound?. [Link]

-

Cyberlipid. FA analysis History. [Link]

-

Kresge, N., Simoni, R. D., & Hill, R. L. (2012). Essential Fatty Acids: The Work of George and Mildred Burr. Journal of Biological Chemistry, 287(42), 35491-35495. [Link]

-

Freedman, S. D., et al. (2014). This compound supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice. American Journal of Physiology-Lung Cellular and Molecular Physiology, 306(7), L628-L635. [Link]

-

The Medical Biochemistry Page. (2023). Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. [Link]

Sources

- 1. Essential Fatty Acids: The Work of George and Mildred Burr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 3. Errors in Nutrition: Essential Fatty Acids – Functional Performance Systems (FPS) [functionalps.com]

- 4. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2054096A - Fatty acid distillation - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Saponification - Wikipedia [en.wikipedia.org]

The Pivotal Role of Linoleic Acid in the Architecture and Function of Cellular Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), is a fundamental component of cellular membranes and a critical precursor to a vast network of signaling molecules.[1] Its dual function as both a structural element and a signaling substrate places it at the nexus of cellular health and disease. This technical guide provides a comprehensive exploration of the multifaceted roles of this compound within the cell membrane, moving beyond its basic structural contributions to dissect its profound impact on membrane biophysics, its intricate metabolic conversion into potent eicosanoids, and its consequential influence on cellular signaling cascades in inflammation, immunity, and oncology. We will detail the causality behind experimental choices for its study and provide robust, self-validating protocols for its analysis, offering field-proven insights for professionals in biomedical research and drug development.

The Structural Integration of this compound: More Than a Brick in the Wall

The biological significance of this compound begins with its incorporation into the phospholipids that form the lipid bilayer of all cellular membranes.[2] This process is not passive; the presence and concentration of LA in phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) actively modulate the biophysical properties of the membrane, influencing fluidity, permeability, and the function of membrane-bound proteins.[3][4]

Incorporation into Membrane Phospholipids

Dietary this compound is transported across the cell membrane via protein-mediated mechanisms and activated to its coenzyme A (CoA) ester, linoleoyl-CoA.[5][6][7] It is then incorporated into the sn-2 position of lysophospholipids by acyltransferases to form mature phospholipids. This enrichment of membranes with LA is a regulated process that dictates the physical nature of the cellular boundary.[3] Studies on various cell types, including leucocytes, gill cells, and respiratory epithelial cells, have demonstrated that dietary LA intake directly correlates with its incorporation into membrane phospholipids.[8][9]

Modulation of Membrane Fluidity and Permeability

The two cis-double bonds in the acyl chain of this compound introduce significant kinks, preventing tight packing of phospholipids. This structural feature is a primary determinant of membrane fluidity.

-

Increased Fluidity: Higher concentrations of LA-containing phospholipids generally lead to increased membrane fluidity.[10] This "fluidizing" effect is critical for the lateral movement of transmembrane proteins, receptor signaling, and membrane trafficking events like endocytosis and exocytosis.[4]

-

Permeability Changes: Increased fluidity is often associated with increased permeability to water and small molecules.[11][12] However, the relationship is complex, as the cell can initiate compensatory mechanisms. For instance, in response to high PUFA incorporation, cells may increase the abundance of saturated fatty acids or cholesterol to maintain membrane integrity.[12]

Conversely, some studies have shown that specific isomers, like conjugated this compound (CLA), can reduce the fluidity and permeability of adipose membranes, indicating that the structural impact is highly specific to the fatty acid's conformation.[13]

| Parameter | Effect of Increased this compound Incorporation | Key Findings & Causality |

| Membrane Fluidity | Generally Increased | The cis-double bonds in LA create kinks in the phospholipid tails, disrupting tight packing and increasing the motion of acyl chains.[10] This was observed as a decrease in DPH polarization in rat liver membranes.[3] |

| Membrane Permeability | Generally Increased | Increased fluidity can lead to thinner membranes that are more permeable to ions and small molecules like urea.[11][12] |

| Membrane-Bound Enzyme Activity | Modulated (Often Decreased) | Increased fluidity can alter the conformation of membrane-associated enzymes. In rat liver plasma membranes, increased linoleyl-PC synthesis led to decreased Na,K-ATPase and Mg-ATPase activity.[3] |

The Signaling Hub: this compound as a Progenitor of Bioactive Lipids

While structurally vital, the most dynamic role of this compound in cell membranes is its function as a substrate for powerful signaling molecules. Membrane-bound LA is released by the action of phospholipase A2 (PLA2) enzymes, becoming available for two major metabolic fates: conversion to arachidonic acid (AA) and direct oxygenation.[1][14][15]

The Canonical Pathway: Conversion to Arachidonic Acid and Eicosanoids

This compound is the parent compound for all omega-6 fatty acids, including arachidonic acid (AA), the primary precursor for classic eicosanoids.[14][16] This multi-step conversion occurs in the endoplasmic reticulum and is a critical control point for cellular signaling.[6]

-

Δ6-Desaturation: this compound is first converted to gamma-linolenic acid (GLA) by the enzyme Δ6-desaturase.[16]

-

Elongation: GLA is elongated to dihomo-γ-linolenic acid (DGLA).[16]

-

Δ5-Desaturation: DGLA is then converted to arachidonic acid (AA) by Δ5-desaturase.[6]

Once AA is liberated from the membrane, it is rapidly metabolized by three key enzyme families—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes—to produce prostaglandins, thromboxanes, leukotrienes, and other signaling lipids that regulate inflammation, immunity, and hemostasis.[14][15]

Figure 2: A simplified pro-inflammatory signaling cascade induced by LA in vascular endothelial cells. [17][18]

Methodologies for the Analysis of this compound and its Metabolites

Accurate assessment of the role of this compound requires robust and validated analytical methods. Here, we present core protocols for the analysis of membrane lipid composition and the quantification of LA-derived eicosanoids.

Protocol: Analysis of Membrane Phospholipid Composition

This protocol provides a workflow for determining the fatty acid profile, including this compound, of phospholipids from cultured cells. The causality behind this multi-step process is to isolate the membrane, extract the lipids, separate them from other cellular components, convert them to a form suitable for analysis (FAMEs), and quantify them using gas chromatography.

Workflow Diagram

Sources

- 1. Exploration of the Mechanism of this compound Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease [mdpi.com]

- 3. Linoleate incorporation into rat liver membranes phospholipids: effect on plasma membrane ATPase activities and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound supplementation of cell culture media influences the phospholipid and lipid profiles of human reconstructed adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound uptake by isolated enterocytes: influence of alpha-linolenic acid on absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | this compound (LA) metabolism [reactome.org]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. Effects of increasing dietary this compound on phospholipid fatty acid composition and eicosanoid production in leucocytes and gill cells of Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation of alpha-linolenic acid and this compound into human respiratory epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Influence of this compound (18:2 n-6) and alpha-linolenic acid (18:3 n-3) on the composition, permeability and fluidity of cardiac phospholipids in the rat: study using membrane models (liposomes)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lipotype.com [lipotype.com]

- 13. Conjugated this compound reduces permeability and fluidity of adipose plasma membranes from obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. biologydiscussion.com [biologydiscussion.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. This compound induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling [pubmed.ncbi.nlm.nih.gov]

- 18. This compound stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of Linoleic Acid and its Conversion to Arachidonic Acid

This guide provides a comprehensive technical overview of the metabolic pathway responsible for converting the essential fatty acid, linoleic acid (LA), into the biologically critical arachidonic acid (AA). Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic processes, their multi-layered regulation, and the state-of-the-art methodologies for their investigation.

Executive Summary: The Significance of Arachidonic Acid Synthesis

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA), is a vital component of cellular membranes, influencing their fluidity and function. More critically, it serves as the primary precursor to a vast family of potent signaling molecules known as eicosanoids (prostaglandins, thromboxanes, leukotrienes) and other lipid mediators.[1][2][3][4] These molecules are pivotal in regulating a wide array of physiological and pathophysiological processes, including inflammation, immune responses, cardiovascular function, and carcinogenesis.[1][2][3][5][6] While AA can be obtained from dietary sources, its de novo synthesis from the essential fatty acid this compound (LA) is a fundamental and tightly regulated metabolic pathway in mammals, primarily occurring in the liver.[7] Understanding the intricacies of this conversion is paramount for developing therapeutic interventions for a multitude of inflammatory diseases, metabolic disorders, and cancers.[1][6][8][9][10]

The Core Enzymatic Pathway: A Stepwise Conversion

The conversion of this compound (18:2n-6) to arachidonic acid (20:4n-6) is a sequential, four-step process occurring within the endoplasmic reticulum. It involves the coordinated action of two key enzyme families: fatty acid desaturases (FADS) and fatty acid elongases (ELOVL).

The canonical pathway proceeds as follows:

-

Δ6-Desaturation: The initial and rate-limiting step is the introduction of a double bond at the delta-6 position of this compound. This reaction is catalyzed by Δ6-desaturase , an enzyme encoded by the FADS2 gene, to form γ-linolenic acid (GLA; 18:3n-6).[11][12]

-

Elongation: GLA is then elongated by the addition of a two-carbon unit, a reaction catalyzed by Elongase 5 (encoded by the ELOVL5 gene), resulting in dihomo-γ-linolenic acid (DGLA; 20:3n-6).

-

Δ5-Desaturation: The final desaturation step is catalyzed by Δ5-desaturase , encoded by the FADS1 gene. This enzyme introduces a double bond at the delta-5 position of DGLA to yield the final product, arachidonic acid (20:4n-6).

Multi-Layered Regulation of the AA Synthesis Pathway

The efficiency of LA to AA conversion is not static but is subject to complex regulation at multiple levels, ensuring that cellular AA levels are maintained within a tight physiological range.

Transcriptional Control

The expression of the FADS1 and FADS2 genes is a primary point of control, regulated by key transcription factors that sense the cell's metabolic state:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is activated by insulin and promotes the transcription of both FADS1 and FADS2. This links PUFA synthesis to carbohydrate intake and the overall anabolic state of the cell.[13][14][15][16]

-

Peroxisome Proliferator-Activated Receptor α (PPARα): Acting as a cellular fatty acid sensor, PPARα is activated by fatty acids and fibrate drugs. It upregulates genes involved in fatty acid oxidation but also, paradoxically, can induce the expression of FADS1 and FADS2, suggesting a complex cross-talk with SREBP-1c to maintain lipid homeostasis.[13][14][15][16]

The end-products of the pathway, particularly AA and docosahexaenoic acid (DHA), exert feedback inhibition by suppressing the processing of SREBP-1c to its active form, thereby down-regulating FADS gene expression.[17]

Genetic Polymorphisms

Single nucleotide polymorphisms (SNPs) within the FADS gene cluster on chromosome 11 are major determinants of an individual's ability to synthesize AA and other long-chain PUFAs.[18] The minor alleles of certain SNPs, such as rs174547 in the FADS1 gene, are strongly associated with reduced desaturase activity.[18][19][20] Carriers of these minor alleles exhibit higher levels of the precursor fatty acids (LA, DGLA) and significantly lower levels of the product, AA.[19][20][21][22] This genetic variation has profound implications for individual nutritional requirements and susceptibility to inflammatory diseases.

| Enzyme | Gene | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| Δ6-Desaturase | FADS2 | This compound (18:2n-6) | 6.5 | 7.5 |

| Δ5-Desaturase | FADS1 | DGLA (20:3n-6) | 3.9 | 9.1 |

| Table 1: Representative Kinetic Parameters of Human Fetal Liver Desaturases. Data derived from studies on human fetal liver microsomes.[23] These values are indicative and can vary based on experimental conditions and tissue source. |

| FADS1 Polymorphism (rs174547) | Effect on Plasma AA Levels | Population Context |

| T/T Genotype (Major) | Higher AA levels | Associated with more efficient conversion |

| T/C Genotype (Heterozygous) | Intermediate AA levels | |

| C/C Genotype (Minor) | Lower AA levels | Associated with reduced FADS1 activity |

| Table 2: Impact of FADS1 rs174547 Polymorphism on Arachidonic Acid Levels. The C allele is associated with lower desaturase efficiency and consequently lower circulating AA levels.[18][19][20][21] |

Pharmacological Modulation: A Drug Development Perspective

The central role of the LA-to-AA pathway in inflammation makes its constituent enzymes attractive targets for drug development.[6][10]

-

FADS2 (Δ6-Desaturase) Inhibition: As the rate-limiting step, FADS2 is a primary target. Selective FADS2 inhibitors can effectively reduce the downstream production of AA and its pro-inflammatory eicosanoid derivatives.[11][24]

-

SC-26196: A well-characterized selective FADS2 inhibitor with an in vitro IC₅₀ of 0.2 µM. It shows high selectivity over FADS1 and SCD-1 (>200 µM) and has demonstrated anti-inflammatory properties in animal models.[25]

-

CAY10566: Another small molecule inhibitor that directly binds to and disrupts FADS2 enzymatic activity.[26]

-

-

Indirect Modulation: The pathway can also be influenced indirectly. For example, compounds that inhibit SREBP processing, such as BMS-309403, can lead to decreased transcriptional activation of FADS2.[26]

These approaches offer potential therapeutic strategies for a range of inflammatory conditions, from rheumatoid arthritis to certain cancers.[6][24]

Experimental Analysis: Protocols for Researchers

Investigating the LA to AA conversion pathway requires robust and validated experimental methodologies. This section provides self-validating protocols for quantifying fatty acid profiles and assessing enzyme activity.

Workflow for Quantifying Fatty Acid Conversion

Protocol 1: Total Lipid Extraction and Fatty Acid Profiling by GC-MS

This protocol details the quantification of total fatty acid composition, including LA, DGLA, and AA, from cultured cells or tissue samples.

Rationale: Cellular fatty acids are predominantly esterified in complex lipids. To analyze them by Gas Chromatography (GC), they must first be extracted from the cellular matrix and then converted into volatile Fatty Acid Methyl Esters (FAMEs).[27] GC coupled with Mass Spectrometry (MS) allows for the separation, identification, and quantification of individual FAMEs.

Materials:

-

Homogenizer (for tissues)

-

Glass tubes with PTFE-lined screw caps

-

Chloroform, Methanol (HPLC grade)

-

0.9% NaCl solution

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Derivatization reagent: 10-14% Boron trifluoride in methanol (BF₃-Methanol)

-

Hexane or Heptane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate

-

GC-MS system with a suitable capillary column (e.g., FAMEWAX, Rt-2560)[27]

Methodology:

-

Sample Preparation & Homogenization:

-

Cultured Cells: Harvest a minimum of 2-10 million cells by centrifugation. Wash the cell pellet 2-3 times with ice-cold PBS or 0.9% NaCl to remove residual media.[28] Record the cell number or pellet weight for normalization.

-

Tissues: Immediately freeze tissue in liquid nitrogen upon collection.[29] Weigh approximately 15-30 mg of frozen tissue and homogenize in a methanol-containing solvent using a suitable homogenizer to quench enzymatic activity.[28][29][30]

-

-

Lipid Extraction (Modified Bligh & Dyer Method):

-

To the cell pellet or tissue homogenate, add cold methanol containing a known amount of the C17:0 internal standard. Vortex vigorously.[30]

-

Add chloroform to achieve a final Chloroform:Methanol:Water ratio of approximately 2:2:1.8 (adjusting for water in the sample). Vortex thoroughly to ensure monophasic mixing and protein precipitation.[30]

-

Induce phase separation by adding additional chloroform and 0.9% NaCl solution. Vortex and centrifuge at low speed (e.g., 500-1000 x g) for 10 minutes to separate the layers.[29]

-

Self-Validation Check: Three distinct layers should be visible: an upper aqueous/methanol layer, a middle layer of precipitated protein, and a lower chloroform layer containing the lipids.

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette or syringe and transfer to a clean glass tube. Avoid disturbing the protein interface.

-

-

Derivatization to FAMEs:

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Add 1-2 mL of BF₃-Methanol reagent to the dried lipid residue.[31][32]

-

Seal the tube tightly and heat at 95-100°C for 20-30 minutes. This step transesterifies the fatty acids from complex lipids into their methyl esters.[32]

-

Causality: The BF₃ acts as a Lewis acid catalyst for the methanolysis of ester bonds and the esterification of any free fatty acids. Heating accelerates the reaction.

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the tube. The saturated salt solution prevents emulsion formation and forces the non-polar FAMEs into the upper hexane layer.[32][33]

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube. Pass the extract over a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final, clean extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAME sample into the GC-MS.

-

Column: Use a polar capillary column (e.g., biscyanopropyl polysiloxane) designed for FAME separation.

-

Oven Program: A typical temperature gradient starts at a low temperature (e.g., 100°C), ramps up to ~240°C to elute the FAMEs based on chain length and degree of unsaturation.

-

Detection: Use MS in either full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

Quantification: Identify peaks by comparing retention times and mass spectra to a commercial FAME standard mix. Calculate the concentration of each fatty acid by relating its peak area to the peak area of the C17:0 internal standard.

-

Protocol 2: Desaturase Activity Assay in Liver Microsomes

This protocol measures the specific activity of Δ6- and Δ5-desaturases using radiolabeled substrates.

Rationale: This method provides a direct measurement of enzymatic conversion by tracking the transformation of a radiolabeled precursor into its product. It is the gold standard for determining enzyme kinetics.[23]

Materials:

-

Liver microsomes (prepared by differential centrifugation)

-

Radiolabeled substrate: [1-¹⁴C]-Linoleic Acid or [1-¹⁴C]-Dihomo-γ-linolenic Acid

-

Assay Buffer: Phosphate buffer (pH 7.4) containing ATP, CoA, NADH, and MgCl₂.

-

Reaction termination solution: 10% methanolic KOH

-

Hexane

-

Acidifying agent: 6M HCl

-

Reverse-phase HPLC system with a radioactivity detector or liquid scintillation counter.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer with a defined amount of microsomal protein (e.g., 0.5 mg).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Causality: The cofactors (ATP, CoA, NADH) are essential for fatty acid activation and the desaturation reaction, which is an oxidative process.

-

-

Initiate Reaction:

-

Start the reaction by adding the [1-¹⁴C]-labeled fatty acid substrate (e.g., to a final concentration of 10-30 µM).

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

-

Terminate and Saponify:

-

Stop the reaction by adding 10% methanolic KOH. This also saponifies (hydrolyzes) all fatty acids from lipids into their potassium salts.

-

Heat at 90°C for 1 hour to ensure complete saponification.

-

-

Extract Free Fatty Acids:

-

Cool the sample and acidify with 6M HCl to protonate the fatty acids.

-

Extract the total fatty acids with two washes of hexane. Pool the hexane layers.

-

Evaporate the hexane to dryness under nitrogen.

-

-

Analysis:

-

Resuspend the dried fatty acids in a suitable solvent for HPLC.

-

Inject the sample onto a reverse-phase HPLC column to separate the substrate (e.g., ¹⁴C-LA) from the product (e.g., ¹⁴C-GLA).

-

Quantify the radioactivity in the substrate and product peaks using an in-line radioactivity detector or by collecting fractions and using a liquid scintillation counter.

-

-

Calculate Activity:

-

Calculate the percentage of substrate converted to product.

-

Express enzyme activity as pmol of product formed per minute per mg of microsomal protein.

-

Self-Validation Check: The activity should be linear with respect to both time and protein concentration within the ranges used. Substrate inhibition may be observed at high concentrations.[23]

-

Conclusion and Future Directions

The enzymatic conversion of this compound to arachidonic acid is a cornerstone of lipid biochemistry, with profound implications for human health and disease. The pathway is elegantly controlled by a network of transcriptional regulators and is significantly influenced by an individual's genetic makeup. For researchers in nutrition and drug development, a thorough understanding of this pathway's components, regulation, and analytical methodologies is indispensable.

Future research will likely focus on developing more selective pharmacological modulators of the FADS and ELOVL enzymes, aiming to fine-tune the production of specific lipid mediators. The growing field of lipidomics, coupled with genetic analyses, will continue to unravel the complex interplay between diet, genetics, and the downstream consequences of arachidonic acid metabolism, paving the way for personalized nutritional and therapeutic strategies to manage inflammatory and metabolic diseases.[2][4][6]

References

-

Bird, S., et al. (2011). Lipid and fatty acid extraction protocol from biological samples. Metabolomics Australia. [Link]

-

Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640. [Link]

-

A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters. Chromatography Today. [Link]

-

Demar, J. C., et al. (1998). Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects. Lipids, 33(8), 755-761. [Link]

-

Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis Stable Isotope Facility. [Link]

-

Zarghi, A., & Arfaei, S. (2024). The future of pharmacology and therapeutics of the arachidonic acid cascade in the next decade: Innovative advancements in drug repurposing. Pharmacological Research - Modern Chinese Medicine, 11, 100418. [Link]

-

Wang, Y., et al. (2014). Metabolite and Fatty Acid Analysis of Yeast Cells and Culture Supernatants. Bio-protocol, 4(17), e1227. [Link]

-

Huang, F., et al. (2021). Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]

-

Das, U. N. (2020). Arachidonic Acid Metabolite as a Novel Therapeutic Target in Breast Cancer Metastasis. Cancers, 12(9), 2677. [Link]

-

What is the procedure for extraction and estimation of total lipids from cultured animal cells? ResearchGate. [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]

-

Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. Signal Transduction and Targeted Therapy. [Link]

-

Li, Y., et al. (2017). Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish. Scientific Reports, 7(1), 40201. [Link]

-

Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition. Frontiers in Pharmacology. [Link]

-

Dual regulation of mouse Delta(5)- and Delta(6)-desaturase gene expression by SREBP-1 and PPAR alpha. ResearchGate. [Link]

-

Lipid Extraction Kit (Chloroform Free). Cell Biolabs, Inc. [Link]

-

McNamara, R. K., et al. (2012). Elevated delta-6 desaturase (FADS2) expression in the postmortem prefrontal cortex of schizophrenic patients: Relationship with fatty acid composition. Schizophrenia Research, 139(1-3), 237–245. [Link]

-

Sampath, H., & Ntambi, J. M. (2011). Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function. Journal of Nutrition and Metabolism, 2011, 234289. [Link]

-

Gao, F., et al. (2010). Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats. Journal of Lipid Research, 51(10), 2940-2946. [Link]

-